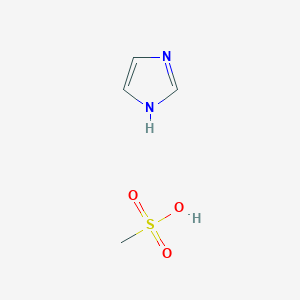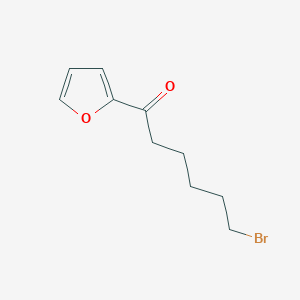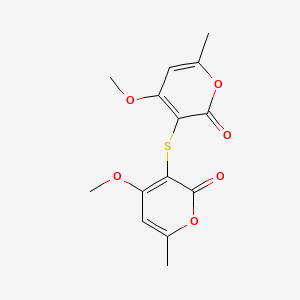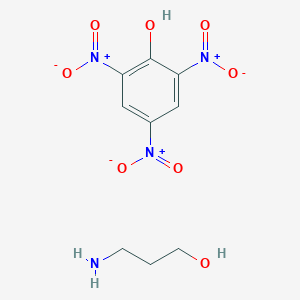![molecular formula C17H22ClNO4 B14430106 8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline CAS No. 80742-79-6](/img/structure/B14430106.png)
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline is a complex organic compound that features a quinoline core substituted with a long chain of ethoxy groups terminated by a chloroethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline typically involves multiple steps, starting with the preparation of the quinoline core The ethoxy chain is then introduced through a series of etherification reactions
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Etherification: The ethoxy groups are introduced through etherification reactions using ethylene glycol and appropriate catalysts.
Chloroethoxy Group Introduction: The final step involves the reaction of the intermediate compound with 2-chloroethanol under basic conditions to introduce the chloroethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline core.
Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used, such as ethoxyquinoline derivatives.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: Shorter chain ethoxyquinoline derivatives and ethylene glycol.
Wissenschaftliche Forschungsanwendungen
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline depends on its application. In biological systems, it may interact with enzymes or cellular receptors, influencing various biochemical pathways. The chloroethoxy group can act as a reactive site for further chemical modifications, enhancing its versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(2-Chloroethoxy)ethoxy]ethanol: A simpler compound with similar ethoxy chain but without the quinoline core.
Triethylene glycol monochlorohydrin: Similar ethoxy chain structure but lacks the quinoline core.
Uniqueness
8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline is unique due to the presence of the quinoline core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
80742-79-6 |
|---|---|
Molekularformel |
C17H22ClNO4 |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
8-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]quinoline |
InChI |
InChI=1S/C17H22ClNO4/c18-6-8-20-9-10-21-11-12-22-13-14-23-16-5-1-3-15-4-2-7-19-17(15)16/h1-5,7H,6,8-14H2 |
InChI-Schlüssel |
KADPEWHDTDKFCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCCOCCOCCOCCCl)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)


![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)






![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B14430094.png)
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)
